molecular formula C19H22N2O4S B2587835 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941935-14-4

2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Cat. No.: B2587835
CAS No.: 941935-14-4
M. Wt: 374.46
InChI Key: VFYNBDPNZGZHGM-UHFFFAOYSA-N
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Description

2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with methoxy, dimethyl, and pyrrolidinone groups, making it a unique molecule with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the sulfonation of a suitable aromatic compound, followed by the introduction of the methoxy and dimethyl groups through electrophilic aromatic substitution reactions. The pyrrolidinone moiety can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may have potential as an antimicrobial or anticancer agent, given the biological activity of sulfonamides.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with broad-spectrum antibacterial activity.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial.

Uniqueness

2-methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its combination of methoxy, dimethyl, and pyrrolidinone groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Chemical Identification
2-Methoxy-4,5-dimethyl-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, with the CAS number 942012-70-6, is a sulfonamide compound that has garnered attention for its potential biological activities. Its molecular formula is C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S, and it has a molecular weight of approximately 388.48 g/mol .

The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in cancer proliferation and inflammation. Studies have suggested that similar sulfonamide derivatives can act as inhibitors of tubulin polymerization, which is crucial for cell division and growth. This mechanism leads to the disruption of the cytoskeleton, ultimately resulting in apoptosis in cancer cells .

Anticancer Properties

Research has indicated that sulfonamide derivatives, including this compound, may demonstrate significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies have shown that related compounds exhibit IC50 values ranging from 0.33 to 7.10 µM against different cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia) .
  • Cell Cycle Arrest : These compounds have been reported to induce cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory activities. The inhibition of inflammatory cytokines and signaling pathways has been observed in related sulfonamide compounds, suggesting potential therapeutic applications in inflammatory diseases .

Study on Antiproliferative Activity

A comprehensive study evaluated the antiproliferative effects of various phenyl sulfonamide derivatives on multiple cancer cell lines. The results demonstrated that:

CompoundCell LineIC50 (µM)Mechanism of Action
2-Methoxy-4,5-dimethyl...MDA-MB-2310.62Tubulin inhibition
PIB-SOsHeLa0.33G2/M phase arrest
PIB-SOsA27801.51Cytoskeletal disruption

This table summarizes key findings related to the biological activity of sulfonamide derivatives similar to this compound .

Angiogenesis Inhibition

In chick chorioallantoic membrane assays, certain derivatives showed promising results in inhibiting angiogenesis and tumor growth comparable to known agents like combretastatin A-4 (CA-4). This suggests a multifaceted role in both direct tumor cell inhibition and indirect effects through vascular targeting .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-11-17(25-3)18(12-14(13)2)26(23,24)20-15-6-8-16(9-7-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYNBDPNZGZHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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